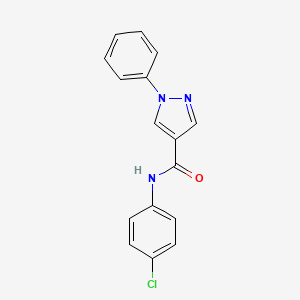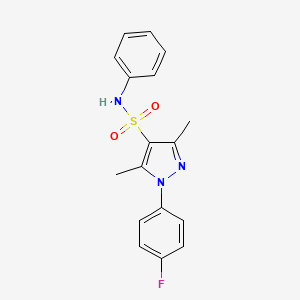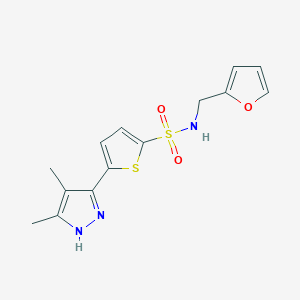![molecular formula C21H19ClN4O2 B11268786 N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11268786.png)
N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, an oxadiazolyl group, and an indolyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the indole derivative through Fischer indole synthesis.
Step 2: Introduction of the oxadiazole ring via cyclization reactions.
Step 3: Coupling of the chloro-methylphenyl group with the indole-oxadiazole intermediate using amide bond formation techniques.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid to introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide include:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in various chemical reactions.
Ethyl acetoacetate: A versatile building block in organic synthesis.
Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H19ClN4O2 |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-20-24-25-21(28-20)16-11-26(18-7-5-4-6-15(16)18)12-19(27)23-14-9-8-13(2)17(22)10-14/h4-11H,3,12H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
FSRYNZYZEWSUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268704.png)
![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11268712.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11268727.png)
![5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268728.png)
![6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11268736.png)


![5,7-dimethyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268742.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268749.png)

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268779.png)
![3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11268784.png)
![6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B11268793.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}butanoate](/img/structure/B11268801.png)
